![molecular formula C14H17N3O2S2 B5639529 2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5639529.png)
2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is part of a broader family of heterocyclic compounds that have been synthesized for various applications, including their potential as antitumor agents due to their inhibitory effects on enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR) (Gangjee et al., 2009).
Synthesis Analysis
The synthesis involves multiple steps starting from ethyl 4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate. It leads to the formation of a key intermediate, which further undergoes reactions to yield various derivatives, indicating a versatile synthetic pathway (Santagati et al., 1993).
Molecular Structure Analysis
X-ray crystallography has been used to study the crystal structures of similar compounds, revealing a folded conformation about the methylene C atom of the thioacetamide bridge. This folding is stabilized by intramolecular hydrogen bonding, indicating a critical aspect of its molecular geometry (Subasri et al., 2016).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, including coupling with L-glutamic acid diethyl ester and saponification, to produce potential dual inhibitors of TS and DHFR. Its reactivity suggests its potential for further functionalization and exploration as a therapeutic agent (Gangjee et al., 2009).
Physical Properties Analysis
While specific studies detailing the physical properties of this compound were not identified, related compounds exhibit properties such as enhanced aqueous solubility and oral absorption when certain structural modifications are made. These properties are crucial for the pharmacokinetic profile of potential drug candidates (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties of such compounds include their ability to act as potent inhibitors of key enzymes involved in nucleotide synthesis pathways. This activity is highly influenced by specific substitutions on the molecule, which can drastically change its inhibitory potency and selectivity (Gangjee et al., 2009).
Safety and Hazards
properties
IUPAC Name |
2-[(3-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S2/c1-2-17-13(19)11-8-5-3-4-6-9(8)21-12(11)16-14(17)20-7-10(15)18/h2-7H2,1H3,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URKUREXPNIVLRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)N)SC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.